molecular formula C11H15N3O B3168204 1-(Pyridine-3-carbonyl)-1,4-diazepane CAS No. 926270-61-3

1-(Pyridine-3-carbonyl)-1,4-diazepane

Cat. No. B3168204
CAS RN: 926270-61-3
M. Wt: 205.26 g/mol
InChI Key: JDDXUZXAUSXXCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(Pyridine-3-carbonyl)-1,4-diazepane” involves complex organic reactions. A study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study mentioned the synthesis of fluorinated pyridines, which are interesting due to their unusual physical, chemical, and biological properties .


Molecular Structure Analysis

The molecular structure of “1-(Pyridine-3-carbonyl)-1,4-diazepane” is complex. It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridine-3-carbonyl)-1,4-diazepane” are complex and involve multiple steps. For example, a reaction of N1-(7-chloroquinolin-4-yl) ethane-1,2-diamine with 2,3,5,6-tetrafluoro-4-phenylsulphonyl pyridine in the presence of potassium carbonate in CH3CN, gave N1-(7-chloroquinolin-4-yl)-N2-(3,5,6-trifluoro-4-(phenylsulfonyl)pyridin-2-yl)ethane-1,2-diamine .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

Chemical Biology and Bioconjugation

Radiopharmaceuticals and Imaging Agents

Materials Science and Catalysis

Agrochemicals and Crop Protection

Safety and Hazards

The safety data sheet for a related compound, Nicotinoyl chloride hydrochloride, indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with care, using appropriate protective equipment .

Future Directions

Future research could focus on optimizing the synthesis process and exploring the potential applications of “1-(Pyridine-3-carbonyl)-1,4-diazepane”. For instance, the development of bispecific radiotracers that can target both PSMA and FAP represents an attractive strategy for cancer therapy .

properties

IUPAC Name

1,4-diazepan-1-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(10-3-1-4-13-9-10)14-7-2-5-12-6-8-14/h1,3-4,9,12H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDXUZXAUSXXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridine-3-carbonyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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